molecular formula C13H9NO2 B15054554 9(10H)-Acridinone, 10-hydroxy- CAS No. 5176-15-8

9(10H)-Acridinone, 10-hydroxy-

Cat. No.: B15054554
CAS No.: 5176-15-8
M. Wt: 211.22 g/mol
InChI Key: PATQWYIVZWWMRX-UHFFFAOYSA-N
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Description

Significance of the Acridone (B373769) Core in Contemporary Chemical Research

The acridone nucleus is a cornerstone in modern chemical research due to the diverse biological activities exhibited by its derivatives. jocpr.com These compounds have been extensively studied for their potential as anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory agents. jocpr.com The planar nature of the acridone ring system allows it to intercalate with DNA, a mechanism that underpins much of its biological activity. nih.gov This property has made acridone derivatives valuable candidates in the development of therapeutic agents. nih.govontosight.ai

Furthermore, the fluorescent properties of acridones have garnered significant interest in materials science. Their ability to emit light makes them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. ontosight.ai The versatility of the acridone core, allowing for substitutions at various positions, provides chemists with a powerful tool to modulate its physical and biological properties, leading to the continuous discovery of novel applications. nih.gov

Structural Context of 10-Hydroxy-9(10H)-Acridinone within the Acridone Class

9(10H)-Acridinone, 10-hydroxy- is a specific derivative of the parent acridone molecule. The fundamental acridone structure, also known as 9(10H)-acridinone or acridin-9-one, has the chemical formula C13H9NO. wikipedia.orgnist.gov It consists of a central pyridine (B92270) ring fused to two benzene (B151609) rings, with a ketone group at position 9. wikipedia.org

Historical and Evolving Perspectives on Acridone Derivatives in Academic Disciplines

The history of acridone chemistry dates back to the late 19th and early 20th centuries. The parent compound, acridine (B1665455), was first isolated from coal tar in 1870. wikipedia.org The synthesis of acridone itself was achieved through various methods, including the heating of fenamic acid. wikipedia.org Early research focused on the synthesis and characterization of these compounds.

Over the decades, the perspective on acridone derivatives has evolved dramatically. Initially explored for their properties as dyes, their biological significance soon came to the forefront. wikipedia.org The discovery of the potent biological activities of naturally occurring and synthetic acridones spurred intensive research in medicinal chemistry. nih.gov This has led to the development of numerous acridone-based compounds with a wide range of therapeutic applications. jocpr.comrsc.org In recent years, the focus has expanded to include their application in materials science, highlighting the enduring and evolving importance of this class of compounds in multiple scientific disciplines. ontosight.ai

Chemical Profile of 10-Hydroxy-9(10H)-Acridinone

A comprehensive understanding of a chemical entity necessitates a detailed examination of its fundamental properties. This section outlines the key chemical and physical characteristics of 10-Hydroxy-9(10H)-Acridinone, providing a foundational dataset for researchers.

Molecular Formula and Weight

The molecular formula for the parent acridone is C13H9NO. nist.govnist.gov For the specific derivative, 1-hydroxy-10-methyl-9(10H)-acridinone, the molecular formula is C14H11NO2, with a corresponding molecular weight of 225.2426 g/mol . nist.gov Another related compound, 1-hydroxy-2,3,4-trimethoxy-10-methyl-9(10H)-acridinone, has the molecular formula C17H17NO5 and a molecular weight of 315.3206 g/mol . nist.gov

Spectroscopic Data

Synthesis and Reactivity of 10-Hydroxy-9(10H)-Acridinone

The creation and chemical behavior of 10-Hydroxy-9(10H)-Acridinone are central to its utility in further chemical transformations and applications. This section explores the synthetic pathways to this compound and its characteristic reactivity.

Common Synthetic Methodologies

The synthesis of acridone derivatives can be achieved through various methods. A common approach is the Ullmann condensation, which involves the reaction of an o-chlorobenzoic acid with an aniline (B41778) derivative, followed by cyclization. ptfarm.pl Another classic method is the Bernthsen acridine synthesis, where a diphenylamine (B1679370) is condensed with a carboxylic acid in the presence of a catalyst like zinc chloride. wikipedia.org

While a direct synthesis for 10-hydroxy-9(10H)-acridinone is not explicitly detailed in the provided results, the synthesis of the related compound, 1-hydroxy-10-methyl-9(10H)-acridinone, has been reported. One method involves a one-step synthesis from N-methylisatoic anhydride (B1165640) and the potassium salt of cyclohexane-1,3-dione. tandfonline.com Heterologous expression of plant type III polyketide synthase in E. coli has also been used to produce acridone derivatives like 1,3-dihydroxy-9(10H)-acridone. nih.gov

Reactivity Profile and Characteristic Reactions

The reactivity of acridones is influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating character of the nitrogen atom. The nitrogen atom in 9(10H)-acridinone can be readily alkylated. thieme-connect.de The carbonyl group, however, is relatively unreactive towards reduction by hydrogenation. thieme-connect.de

Applications and Utility of 10-Hydroxy-9(10H)-Acridinone

The unique structural features of 10-Hydroxy-9(10H)-Acridinone and its derivatives give rise to a range of potential applications across various scientific and technological domains.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5176-15-8

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

10-hydroxyacridin-9-one

InChI

InChI=1S/C13H9NO2/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8,16H

InChI Key

PATQWYIVZWWMRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2O

Origin of Product

United States

Advanced Synthetic Methodologies for 9 10h Acridinone, 10 Hydroxy and Functionalized Analogues

Classical and Modern Strategies for Acridone (B373769) Ring System Construction

The construction of the fundamental acridone ring system can be achieved through several established and contemporary synthetic routes.

Ullmann Condensation and Subsequent Cyclization Protocols

The Ullmann condensation is a cornerstone in the synthesis of N-aryl compounds, providing a key step in the formation of the acridone nucleus. wikipedia.orgresearchgate.net This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine, followed by an intramolecular cyclization to form the tricyclic acridone structure. wikipedia.orgnih.gov

Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org The process often utilized stoichiometric amounts of copper powder. wikipedia.org A classic example involves the condensation of an aniline (B41778) with an o-chlorobenzoic acid in the presence of copper oxide and potassium carbonate, followed by steam distillation to remove excess aniline. ptfarm.pl The resulting N-phenylanthranilic acid is then cyclized using a strong acid such as concentrated sulfuric acid with heating. ptfarm.pl

Modern advancements have introduced milder and more efficient protocols. The development of soluble copper catalysts supported by ligands like diamines and acetylacetonate (B107027) has improved the reaction conditions. wikipedia.org Furthermore, ligand-free protocols and the use of alternative bases like potassium fluoride (B91410) on clinoptilolite have been explored to enhance the efficiency and sustainability of the Ullmann condensation in acridone synthesis. nih.gov The mechanism of the Ullmann-type reaction is thought to involve copper(I) species which react with the aryl halide. wikipedia.org

A related approach, the Jourdan-Ullmann coupling, is also a prevalent method for constructing the N-phenylanthranilic acid precursors necessary for acridone synthesis. nih.gov

Intramolecular Cyclization of Anthranilic Acid Derivatives

The intramolecular cyclization of N-phenylanthranilic acid derivatives is a fundamental and widely employed method for the construction of the acridone ring system. nih.govacs.org This acid-catalyzed dehydration reaction effectively forms the central heterocyclic ring.

In a typical procedure, an N-phenylanthranilic acid derivative is heated in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid. ptfarm.plscribd.com For instance, heating N-phenylanthranilic acid with concentrated sulfuric acid on a steam bath for several hours leads to the formation of 9(10H)-acridone. ptfarm.pl Similarly, 2-[(4-ethylphenyl)amino]isophthalic acid can be cyclized using polyphosphoric acid to yield 7-ethylacridine-4-carboxylic acid. scribd.com

Recent developments have explored alternative cyclization conditions to improve yields and substrate scope. For example, microwave-assisted thermal cyclization of unsaturated β-aminoester moieties has been shown to produce dihydroacridone derivatives, which can then be aromatized to the corresponding acridin-9(10H)-ones. nih.gov Another approach involves the reaction of methyl 2-aminobenzoate (B8764639) with butyl nitrite (B80452) in refluxing tetrahydrofuran (B95107), which has been reported to yield acridin-9(10H)-one. thieme-connect.de

The choice of the anthranilic acid derivative allows for the introduction of various substituents onto the acridone core. For instance, reacting substituted anilines with o-chlorobenzoic acid provides access to a range of N-phenylanthranilic acids, which can then be cyclized to the corresponding substituted acridones. ptfarm.pl

Regiospecific Synthesis of 10-Hydroxy-9(10H)-Acridinone Derivatives

The synthesis of specifically functionalized acridinones, such as those bearing a hydroxyl group at the nitrogen atom (position 10), requires targeted synthetic strategies.

N-Substitution Approaches at the Acridone Nitrogen (Position 10)

Direct N-substitution of the acridone ring is a common method to introduce functionality at the 10-position. The nitrogen atom of acridin-9(10H)-one is readily alkylated. thieme-connect.de For example, 1,3-dihydroxy-10-methylacridone can be synthesized from the corresponding 1,3-dihydroxy-9(10H)-acridone. nih.gov

The synthesis of N-hydroxyacridones can be more complex. One approach involves the cyclization of an appropriately substituted precursor. For example, the synthesis of 1-hydroxy-10-methyl-9(10H)-acridinone has been achieved through a one-step reaction between N-methylisatoic anhydride (B1165640) and the potassium salt of cyclohexane-1,3-dione in DMSO, affording the product in a 45% yield. tandfonline.com

The table below summarizes the synthesis of a specific N-substituted acridone derivative.

PrecursorsReagents/ConditionsProductYieldReference
N-methylisatoic anhydride, cyclohexane-1,3-dioneK2CO3, DMSO, 110°C, 18h1-hydroxy-10-methyl-9(10H)-acridinone45% tandfonline.com

Targeted Hydroxyl Group Incorporation and Modification

Introducing a hydroxyl group at a specific position on the acridone scaffold can be achieved by using appropriately substituted starting materials. For instance, the condensation of anthranilic acid derivatives with phenol (B47542) derivatives is a key strategy. acs.org A three-step synthesis has been developed for acridone natural products starting from commercially available anthranilic acid and phenol derivatives. acs.org

The synthesis of 1-hydroxy-3-methylacridin-9(10H)-one and its isomer 3-hydroxy-1-methylacridin-9(10H)-one can be accomplished by refluxing 5-methylbenzene-1,3-diol (orcinol) and methyl 2-aminobenzoate in heptanol (B41253) with a catalytic amount of p-toluenesulfonic acid (TsOH) under Dean-Stark conditions. thieme-connect.de This reaction yields a mixture of the two isomers. thieme-connect.de

Furthermore, existing hydroxyl groups on the acridone ring can be modified. For instance, N-unsubstituted hydroxy-10H-acridin-9-ones have been synthesized and their hydroxyl groups have been modified to study their biological activities. acs.org

The following table details the synthesis of a hydroxylated acridone derivative.

PrecursorsReagents/ConditionsProductYieldReference
3-Methoxyanthranilic acid, PhloroglucinolTsOH, 1-Hexanol, 160°C, 18h1,3-Dihydroxy-4-methoxy-9(10H)-acridinone90% acs.org

Transition Metal-Catalyzed C-H Functionalization for Advanced Acridinone (B8587238) Scaffolds

Transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for the direct introduction of new bonds into organic molecules, including the acridinone framework. rsc.orgyoutube.comnih.gov This strategy allows for the modification of the acridone core at positions that are often difficult to access through traditional methods.

These reactions typically employ a directing group to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. youtube.comnih.gov A variety of transition metals, including palladium, rhodium, and ruthenium, have been utilized for C-H functionalization. nih.govnih.govcapes.gov.br The mechanisms often involve the formation of a carbon-metal bond through C-H activation. youtube.com

In the context of acridinone synthesis, a palladium-mediated ortho-C-H bond activation and C-C bond cross-coupling strategy has been developed for the synthesis of 4-arylated/alkylated 9(10H)-acridinones. researchgate.net This method utilizes an N-(pyridin-2-yl)-9(10H)-acridinone palladacycle as the starting material, which is then coupled with potassium aryl/alkyltrifluoroborates to introduce substituents at the 4-position. researchgate.net The pyridin-2-yl directing group can subsequently be removed. researchgate.net

The development of C-H functionalization methods for acridinones opens up new avenues for creating novel analogues with diverse substitution patterns, which is of significant interest for drug discovery and materials science.

Emerging Green Chemistry Principles in Acridone Synthesis

The development of synthetic methodologies for acridone and its derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. jocpr.com These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies in the green synthesis of acridones include the use of alternative energy sources like microwave irradiation and ultrasound, the application of environmentally benign catalysts, and the utilization of greener solvent systems or solvent-free conditions. jocpr.comrsc.orgrsc.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of acridone derivatives. rsc.orgrsc.org This technique can dramatically reduce reaction times from several hours under conventional heating to just a few minutes. clockss.org For instance, the Bernthsen reaction, a classical method for acridine (B1665455) synthesis involving the condensation of diarylamines with carboxylic acids using zinc chloride, has been significantly expedited through microwave irradiation. clockss.org Similarly, a highly efficient, clean, and green procedure for synthesizing 9-acridone derivatives involves the microwave-assisted condensation of aromatic amines and o-chlorobenzoic acid using a Lewis acid catalyst like zinc chloride. jocpr.comjocpr.comjocpr.com This method offers significant advantages over traditional approaches that often rely on harsh catalysts like concentrated sulfuric acid or polyphosphoric acid. jocpr.com Research has also demonstrated the use of reusable and more environmentally friendly catalysts, such as a Co/C catalyst derived from rice husks, in microwave-assisted, water-based synthesis of acridone derivatives, achieving high yields and stable performance upon reuse. rsc.orgrsc.org

Ultrasound-assisted synthesis represents another green approach that enhances reaction rates and efficiency. nih.govresearchgate.net Sonochemistry, the application of ultrasound to chemical reactions, promotes faster and more economical procedures for creating bioactive molecules. nih.govyoutube.com An efficient, one-pot, multicomponent synthesis of acridine-1,8(2H,5H)-diones has been developed using ultrasound irradiation in water as a green solvent, completely avoiding the need for a catalyst. researchgate.net This method is noted for its short reaction times and high yields. researchgate.net

The move towards greener catalysts is a central theme in the sustainable synthesis of acridones. While Lewis acids like zinc chloride are used in some accelerated methods jocpr.com, newer research focuses on alternatives. Iron(II) has been shown to be an effective catalyst for the intramolecular acylation of N-phenylanthranilic acids to form acridones under mild, ligand-free conditions. arkat-usa.org Furthermore, the heterologous expression of plant-derived enzymes in microorganisms like Escherichia coli presents a novel biosynthetic route. nih.gov For example, acridone synthase (ACS) has been used in E. coli to produce acridone derivatives from anthranilate and malonyl-CoA, demonstrating the potential of metabolic engineering to create these compounds in a sustainable manner. nih.gov

Table 1: Comparison of Green Synthesis Methods for Acridone Derivatives

MethodCatalystSolventReaction TimeYieldKey AdvantagesReference
Microwave-AssistedZinc ChlorideSolvent-free5-7 min63-79%Rapid reaction, solvent-free conditions. clockss.org clockss.org
Microwave-AssistedZinc ChlorideNot specified3-5 min85-95%High efficiency, clean procedure. jocpr.com jocpr.com
Microwave-AssistedCo/C from rice husksWaterNot specifiedup to 87%Use of eco-friendly solvent, reusable catalyst. rsc.orgrsc.org rsc.orgrsc.org
Ultrasound-AssistedCatalyst-freeWater15-25 min85-96%Catalyst-free, use of green solvent, high yields. researchgate.net researchgate.net
Iron(II)-Catalyzed CyclizationFe(OTf)₂1,2-dichloroethaneNot specifiedHighMild, ligand-free conditions, high atom economy. arkat-usa.org arkat-usa.org
BiosynthesisAcridone Synthase (ACS) in E. coliCulture MediumNot specified~26.0 mg/LSustainable, biological production route. nih.gov nih.gov

Sophisticated Structural Elucidation and Spectroscopic Characterization of 9 10h Acridinone, 10 Hydroxy

High-Resolution Crystallographic Analysis

High-resolution crystallographic analysis is a cornerstone for understanding the precise three-dimensional arrangement of atoms in a crystalline solid. For acridinone (B8587238) derivatives, X-ray diffraction studies provide invaluable insights into their molecular geometry, conformation, and the intricate network of non-covalent interactions that govern their crystal packing.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

The molecular geometry of the acridone (B373769) framework is characterized by its rigid, fused three-ring structure. researchgate.net In related acridone derivatives, the bond lengths and angles within the aromatic rings are consistent with those of other polycyclic aromatic systems. The C9=O bond is a prominent feature, and its length is indicative of a standard carbonyl double bond. The geometry around the N10 atom in the parent 9(10H)-Acridinone is trigonal planar, a result of sp2 hybridization. rsc.org For 10-hydroxy-9(10H)-acridinone, the geometry around the nitrogen atom would be approximately tetrahedral, accommodating the hydroxyl group.

ParameterExpected Value/Observation for 9(10H)-Acridinone, 10-hydroxy-Basis of Expectation
Acridinone Core PlanarBased on the crystal structure of acridone and its derivatives. wikipedia.orgresearchgate.net
Geometry at N10 Approximately TetrahedralDue to the sp3 hybridization of nitrogen bonded to the hydroxyl group.
C9=O Bond Standard Carbonyl Bond LengthConsistent with other acridinone structures.

Analysis of Crystal Packing and Supramolecular Architectures

The crystal packing of acridinone derivatives is dominated by a combination of hydrogen bonding and π-π stacking interactions, leading to the formation of complex supramolecular architectures. researchgate.netnih.govresearchgate.net In the case of 9(10H)-Acridinone, 10-hydroxy-, the presence of both a hydrogen bond donor (N-OH) and a hydrogen bond acceptor (C=O) suggests that hydrogen bonding will play a crucial role in its crystal lattice.

In the crystal structure of 10-(2-hydroxyethyl)acridin-9(10H)-one, molecules are linked into a three-dimensional network through hydrogen bonds and π-stacking interactions. nih.gov The hydroxy group in this analogue is a key participant in the hydrogen-bonding network. researchgate.netnih.gov It is therefore highly probable that the 10-hydroxy group of the title compound would form strong intermolecular hydrogen bonds, likely with the carbonyl oxygen of an adjacent molecule.

Advanced Electronic Spectroscopy Techniques

Advanced electronic spectroscopy techniques are instrumental in probing the electronic structure and excited-state dynamics of molecules. For 9(10H)-Acridinone, 10-hydroxy-, these methods can elucidate the nature of its electronic transitions and provide insights into its photophysical behavior.

Fluorescence-Based Laser Spectroscopy for Electronic Transitions

Acridone and its derivatives are known for their fluorescent properties, making fluorescence-based laser spectroscopy a powerful tool for studying their electronic transitions. nih.govresearchgate.netnih.gov The electronic absorption and emission spectra of 9(10H)-acridinone have been extensively studied and interpreted with the aid of theoretical calculations. nih.gov The lowest energy absorption band corresponds to a π-π* transition, which is responsible for its characteristic fluorescence. acs.org

The introduction of a hydroxyl group at the N10 position is expected to modulate the electronic properties of the acridinone chromophore. The lone pair of electrons on the oxygen atom can interact with the π-system of the acridinone core, potentially leading to shifts in the absorption and emission maxima. The nature and magnitude of these shifts would also be sensitive to the solvent environment, particularly in protic solvents where hydrogen bonding can occur.

Spectroscopic FeatureObservation for Acridone DerivativesExpected Influence of 10-hydroxy Group
Absorption Spectrum Strong π-π* transition in the near-UV region. nih.govPotential red or blue shift depending on electronic interactions.
Fluorescence Spectrum Emission in the blue-violet region. researchgate.netShift in emission wavelength and possible change in quantum yield.
Solvatochromism Observed shifts in absorption/emission with solvent polarity. researchgate.netEnhanced sensitivity to protic solvents due to hydrogen bonding.

Mass-Selective Resonance-Enhanced Two-Photon Ionization (2C-R2PI) Studies

Mass-selective resonance-enhanced two-photon ionization (2C-R2PI) is a highly sensitive and selective technique for studying the spectroscopy of jet-cooled molecules. While specific 2C-R2PI studies on 9(10H)-Acridinone, 10-hydroxy- are not reported, the application of this technique to the parent 9(10H)-acridinone and its hydrated clusters provides a clear blueprint for such an investigation.

In a typical 2C-R2PI experiment, a first laser excites the molecule to a specific rovibronic level of an excited electronic state. A second laser then ionizes the molecule from this excited state. By scanning the wavelength of the first laser and monitoring the ion signal, a high-resolution electronic spectrum can be obtained. This technique allows for the precise determination of electronic transition energies and provides detailed information about the vibrational structure of the excited state. aps.org Such studies on 9(10H)-Acridinone, 10-hydroxy- would be invaluable for understanding its intrinsic electronic properties in the absence of solvent effects.

Vibrational Spectroscopy for Intermolecular Interaction Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful method for characterizing the functional groups within a molecule and probing the nature of intermolecular interactions. The vibrational frequencies of specific chemical bonds are sensitive to their local environment, making this technique particularly well-suited for studying hydrogen bonding.

For 9(10H)-Acridinone, 10-hydroxy-, the key vibrational modes for studying intermolecular interactions would be the N-O-H stretching and bending vibrations, as well as the C=O stretching vibration. The frequency of the O-H stretch is highly sensitive to hydrogen bonding; a downward shift in its frequency is a hallmark of hydrogen bond formation. Similarly, the C=O stretching frequency would be expected to shift to lower wavenumbers if the carbonyl oxygen is acting as a hydrogen bond acceptor.

Studies on hydrated clusters of 9(10H)-acridinone have demonstrated the power of fluorescence-detected infrared spectroscopy to identify the specific sites of hydrogen bonding. acs.org In these studies, shifts in the N-H and C=O stretching frequencies provided direct evidence for the formation of hydrogen bonds with water molecules. A similar approach applied to 9(10H)-Acridinone, 10-hydroxy- would allow for a detailed characterization of the hydrogen-bonding networks in its clusters and condensed phases.

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Structural Assignments

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for the complete structural elucidation of organic molecules, including 9(10H)-acridinone derivatives.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms. In the ¹H NMR spectrum of a Schiff base derivative of 9(10H)-acridinone in DMSO-d₆, the aromatic protons appear as a multiplet in the range of 7.285-8.345 ppm, while the -NH proton appears as a singlet at 4.0 ppm. damascusuniversity.edu.sy For a thioacetamide (B46855) derivative, the aromatic protons are observed between 7.285-9.412 ppm, and the -NH proton is at 4.1 ppm. damascusuniversity.edu.sy Theoretical calculations at the GIAO/DFT level of theory can be used to predict chemical shifts, aiding in the assignment of resonance signals and revealing relationships between chemical shifts and the physicochemical properties of the compounds. researchgate.net

The following table presents selected ¹H NMR data for derivatives of 9(10H)-acridinone:

Proton TypeChemical Shift (ppm)Compound
Ar-H7.285-8.345 (m)Schiff base of 9(10H)-acridinone
-NH4.0 (s)Schiff base of 9(10H)-acridinone
-CH₂5.2 (t)Schiff base of 9(10H)-acridinone
Ar-H7.285-9.412 (m)Thioacetamide derivative of 9(10H)-acridinone
-NH4.1 (s)Thioacetamide derivative of 9(10H)-acridinone
-CH₃1.3 (s)Thioacetamide derivative of 9(10H)-acridinone

UV-Vis absorption spectroscopy provides insights into the electronic transitions within the molecule. The NIST WebBook provides a UV/Visible spectrum for 9(10H)-acridinone, showing absorption maxima that can be correlated with its electronic structure. nist.gov Studies on related compounds, such as 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, have utilized femtosecond and nanosecond UV-Vis transient absorption spectroscopy to investigate excited-state dynamics, including processes like C-O bond cleavage. bgsu.edu The characteristic fluorescence absorption of the acridone skeleton is also a key feature, with excitation and emission wavelengths of 395 and 435 nm, respectively, being utilized in HPLC with fluorescence detection methods. researchgate.net

Prediction of Conformational Isomers and Their Relative Stabilities

While specific DFT studies on the conformational isomers of 9(10H)-Acridinone, 10-hydroxy- are not extensively documented in the available literature, insights can be drawn from studies on the parent 9(10H)-acridone. The acridone core is a rigid, planar tricycle. The introduction of a hydroxyl group at the 10-position introduces the possibility of rotational isomers around the N-O bond.

Computational studies on hydrated clusters of 9(10H)-acridone have shown that the energy difference between isomers where water binds to the C=O and N-H sites can be small, on the order of approximately 1 kcal/mol. researchgate.net This suggests that for 10-hydroxy-9(10H)-acridinone, different orientations of the hydroxyl hydrogen relative to the acridone ring would likely represent distinct conformational minima. The relative stabilities of these conformers would be influenced by intramolecular hydrogen bonding and steric interactions. DFT calculations would be essential to precisely determine the geometries and relative energies of these conformers.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Gaps

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally correlates with higher reactivity. nih.gov

Table 1: Representative HOMO-LUMO Gaps for Related Acridone Derivatives (Illustrative)

CompoundCalculation MethodHOMO (eV)LUMO (eV)Gap (eV)
9(10H)-AcridoneDFT/B3LYP--~4.40
10-methyl-9-acridinonePM3---
Acridone derivative (hypothetical)DFT/B3LYP-5.8-1.54.3

Note: The values in this table are illustrative and based on general findings for acridone derivatives. Specific calculations for 9(10H)-Acridinone, 10-hydroxy- are required for precise data.

Ab Initio Computational Prediction of Absorption and Emission Spectra

Ab initio computational methods are instrumental in predicting the electronic absorption and emission spectra of molecules. These calculations can help in the interpretation of experimental spectroscopic data and provide insights into the nature of electronic transitions.

Theoretical studies on 9(10H)-acridinone and its derivatives have successfully predicted their spectral features. scirp.org The absorption spectra of acridones are typically characterized by strong π-π* transitions. The introduction of a hydroxyl group at the 10-position is expected to influence the spectral properties. The lone pair of electrons on the oxygen atom can participate in conjugation with the acridone π-system, which would likely lead to a red-shift (shift to longer wavelengths) in the absorption and emission maxima compared to the parent acridone.

The strong fluorescence observed for 9(10H)-acridinone in protic and polar solvents is a key characteristic. researchgate.net The fluorescence quantum yield of 9(10H)-acridinone in ethanol (B145695) is notably high, at 0.97. researchgate.net In contrast, in non-polar solvents like cyclohexane (B81311), the fluorescence is weak. researchgate.net This solvent-dependent behavior highlights the importance of intermolecular interactions on the photophysical properties, a factor that would also be significant for the 10-hydroxy derivative.

Table 2: Predicted Spectroscopic Properties of Acridone Derivatives (Illustrative)

CompoundTransitionWavelength (nm)Oscillator Strength
9(10H)-AcridoneS0 -> S1 (π-π)~400-
9(10H)-AcridoneS0 -> S2 (π-π)~380-
10-hydroxy-9(10H)-Acridinone (Expected)S0 -> S1 (π-π*)>400-

Note: This table provides expected trends. Precise computational prediction for 9(10H)-Acridinone, 10-hydroxy- is necessary for accurate data.

Mechanistic Insights from Computational Studies (e.g., Reaction Pathways, Kinetic Isotope Effects)

Computational chemistry provides powerful tools to elucidate reaction mechanisms, map out reaction pathways, and predict kinetic isotope effects (KIEs). rsc.orgresearchgate.netrsc.org Such studies are crucial for understanding the reactivity of molecules like 9(10H)-Acridinone, 10-hydroxy-.

While specific computational studies on the reaction pathways and KIEs of 9(10H)-Acridinone, 10-hydroxy- are not prominently featured in the reviewed literature, the general principles of computational mechanistic studies are well-established. For example, DFT calculations can be used to locate transition state structures and calculate activation energies for various potential reaction pathways. This can help in determining the most favorable reaction mechanism.

KIE studies, both experimental and computational, can provide detailed information about the transition state of a reaction. researchgate.netyoutube.com For a reaction involving the transfer of the hydroxyl proton of 9(10H)-Acridinone, 10-hydroxy-, a significant primary KIE would be expected if the O-H bond is broken in the rate-determining step. Computational modeling of the KIE can help to distinguish between different possible transition state geometries and reaction mechanisms.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling techniques are invaluable for predicting the biological activity of compounds and for guiding the design of new, more potent derivatives. These methods establish a quantitative relationship between the chemical structure of a molecule and its biological activity.

Topomer Comparative Molecular Field Analysis (CoMFA)

Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is a 3D-QSAR technique that has been successfully applied to acridone derivatives to understand their structure-activity relationships (SAR). scirp.orgscirp.org This method generates 3D models that indicate how steric and electrostatic fields of a molecule correlate with its biological activity.

A study on 10-N-substituted acridone derivatives utilized Topomer CoMFA to build a predictive model for their biological activities. scirp.org The model revealed that bulky substituents at certain positions could enhance the biological activity. scirp.org The electrostatic maps indicated that regions with a partial negative charge were associated with increased activity. scirp.org

Although this study focused on N-substituted acridones, the general findings can provide some guidance for the 10-hydroxy- derivative. The hydroxyl group at the 10-position introduces both steric and electrostatic features that would influence its interaction with a biological target. The Topomer CoMFA results for other acridones suggest that the electronic nature of the substituent at the 10-position is a critical determinant of activity. The hydroxyl group, being electronically different from the alkyl and aryl groups in the cited study, would be expected to confer distinct biological properties. A dedicated Topomer CoMFA study including 9(10H)-Acridinone, 10-hydroxy- would be necessary to accurately predict its activity and to guide further structural modifications.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule ligand and a protein receptor at the atomic level. While direct molecular docking studies on 9(10H)-Acridinone, 10-hydroxy- are not extensively available in the current body of scientific literature, numerous studies have been conducted on structurally related acridone derivatives. These studies provide valuable insights into the potential biological targets and binding interactions of the acridone scaffold.

The planar tricyclic structure of the acridone nucleus makes it an effective scaffold for intercalation with DNA and for interaction with the active sites of various enzymes. zuj.edu.jo Computational studies have explored the interactions of acridone derivatives with several key biological targets, including DNA, topoisomerases, and protein kinases, which are often implicated in cancer and other diseases.

Interaction with DNA and Topoisomerases

Acridone derivatives have been investigated for their ability to bind to DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. ijpsjournal.com Molecular docking simulations have been employed to understand the binding modes of these compounds.

For instance, a study on novel N¹⁰-substituted acridone derivatives explored their interaction with the MADS-box/MEF2D N-terminal domain bound to dsDNA. iajpr.com The docking scores for some of these derivatives ranged from -6.12 to -8.80 kcal/mol, indicating favorable binding energies. zuj.edu.jo Another study on 3,9-disubstituted acridines reported their inhibitory activity against topoisomerase I and IIα. Molecular docking simulations suggested that these compounds can interact with the DNA-topoisomerase complex. nih.gov

Table 1: Molecular Docking Data of Acridone Derivatives with DNA and Topoisomerases

DerivativeBiological TargetDocking Score (kcal/mol)Interacting ResiduesReference
N¹⁰-substituted acridonesMADS-box/MEF2D-dsDNA-6.12 to -8.80Not specified zuj.edu.joiajpr.com
3,9-disubstituted acridinesTopoisomerase I-DNANot specifiedNot specified nih.gov
Bis-acridone derivativesTopoisomerase I and II-7.414 to -9.884Not specified ijpsjournal.com

Interaction with Protein Kinases

Protein kinases are a family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Acridone derivatives have been evaluated as potential kinase inhibitors.

A study focused on N¹⁰-substituted acridone-based derivatives as inhibitors of the AKT kinase, a key protein in cell survival and proliferation pathways. nih.gov While specific docking scores for a 10-hydroxy derivative were not provided, the study highlighted the potential of the acridone scaffold to bind to the active site of AKT. nih.gov

Interaction with Other Biological Targets

The versatility of the acridone scaffold allows for its investigation against a range of other biological targets. For example, some acridone derivatives have been studied for their potential to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. zuj.edu.jo

A molecular docking study of natural acridones, including 5-hydroxynoracronycin, with the target enzyme DNA polymerase μ (Pol μ) revealed binding energies that suggest a protective effect on the protein. duytan.edu.vn Specifically, 5-hydroxynoracronycin exhibited a binding energy of -5.82 kcal/mol. duytan.edu.vn

Table 2: Molecular Docking Data of Acridone Derivatives with Various Biological Targets

DerivativeBiological TargetBinding Energy (kcal/mol)Key InteractionsReference
5-hydroxynoracronycinDNA polymerase μ (Pol μ)-5.82Not specified duytan.edu.vn
2-ethoxy-6,9-disubstituted acridinesDipeptidyl peptidase-IV (DPP-IV)Not specifiedIonic interaction with Glu206 and Asp545 zuj.edu.jo

Theoretical and Computational Chemistry of 9 10h Acridinone, 10 Hydroxy

Role as a Chemical Intermediate

Acridone (B373769) derivatives, including those with hydroxyl substitutions, serve as valuable intermediates in the synthesis of more complex molecules. thieme-connect.de The reactivity of the acridone core and its substituents allows for further functionalization, leading to the creation of a diverse library of compounds. For example, 9(10H)-Acridone is used in the preparation of methyl 9,10-dihydro-9-oxoacridine-10-pentanoate, which has applications in dyeing organic materials. chemicalbook.com The 10-hydroxy derivative could similarly be a precursor to other functionalized acridones with tailored properties.

Applications in Materials Science

The inherent fluorescence of the acridone scaffold makes it an attractive component for the development of advanced materials. ontosight.ai Acridone derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs) due to their luminescent properties. ontosight.aimdpi.com The introduction of a hydroxyl group could modulate the fluorescence quantum yield and emission wavelength, potentially leading to materials with specific optical properties for various applications, including sensors and probes.

Photophysical Properties and Excited State Dynamics of 9 10h Acridinone, 10 Hydroxy and Analogues

Fluorescence and Luminescence Characteristics

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. It is a form of luminescence. The characteristics of this emitted light, such as its intensity, color (wavelength), and duration, are highly dependent on the molecular structure of the fluorescent compound and its environment.

Fluorescence Quantum Yield Determination and Optimization

These analogues exhibit moderate fluorescence quantum yields, with values ranging from 8% to 45% in toluene (B28343). acs.orglibretexts.org The quantum yield is influenced by various factors, including the molecular structure and the surrounding environment. For instance, the introduction of a fluorine atom into the acridone (B373769) core of these analogues has been shown to increase the fluorescence quantum yield. acs.orglibretexts.org This is a common strategy employed in the design of fluorescent dyes to enhance their brightness.

Optimization of the fluorescence quantum yield is a key consideration for the practical application of these compounds. For the 1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelate analogues, it has been observed that immobilizing the dye in a rigid polymer matrix, such as polystyrene, can further enhance the fluorescence lifetime, which is often correlated with the quantum yield. acs.orglibretexts.org This effect is attributed to the restriction of non-radiative decay pathways that are facilitated by molecular motion.

Table 1: Photophysical Data for 1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelate Analogues in Toluene

PropertyValue
Fluorescence Quantum Yield (Φf)8–45%
Stokes Shift~4300 cm⁻¹
Emission Decay Time (τ)5–15 ns

Stokes Shift Analysis and its Relationship to Molecular Structure

The Stokes shift is the difference (in wavelength or frequency units) between the positions of the band maxima of the absorption and emission spectra of the same electronic transition. A large Stokes shift is often a desirable characteristic for fluorescent probes as it facilitates the separation of the excitation and emission signals, thereby improving the signal-to-noise ratio.

Analogues of 9(10H)-Acridinone, 10-hydroxy-, specifically the 1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelates, exhibit a significantly large Stokes shift of approximately 4300 cm⁻¹ in toluene. acs.orglibretexts.org This large shift suggests a substantial difference in the geometry of the molecule between its ground and excited states. Upon excitation, the molecule rapidly relaxes to a lower energy conformation in the excited state before emitting a photon to return to the ground state. The energy lost during this relaxation process contributes to the Stokes shift.

The molecular structure plays a pivotal role in determining the magnitude of the Stokes shift. The presence of the hydroxyl group and the chelation with BF2 in the 1-hydroxy-10-alkylacridin-9(10H)-one analogues are key structural features that likely contribute to the observed large Stokes shift. These features can facilitate excited-state intramolecular proton transfer (ESIPT) or other charge transfer processes, which lead to significant electronic and geometric reorganization in the excited state.

Emission Decay Time Measurements and Lifetimes of Excited States

The emission decay time, or fluorescence lifetime (τ), is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is crucial for applications such as time-resolved fluorescence spectroscopy and fluorescence lifetime imaging (FLIM).

For the 1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelate analogues, the emission decay times in toluene are reported to be in the range of 5 to 15 nanoseconds (ns). acs.orglibretexts.org Similar to the fluorescence quantum yield, the decay time can be influenced by structural modifications. The introduction of a fluorine atom into the acridone structure of these analogues leads to an increase in the decay time. acs.orglibretexts.org

Furthermore, the rigidity of the environment has a pronounced effect on the excited-state lifetime. When these analogues are immobilized in a polystyrene matrix, their lifetimes are extended up to 18 ns. acs.orglibretexts.org This is because the rigid matrix suppresses vibrational and rotational motions that can lead to non-radiative deactivation of the excited state, thus allowing the molecule to remain in the excited state for a longer duration.

Excited-State Relaxation Mechanisms

Upon absorption of a photon, a molecule is promoted to an electronically excited state. It can then return to the ground state through various relaxation pathways, which can be broadly categorized as radiative (fluorescence, phosphorescence) and non-radiative processes.

Intersystem Crossing (ISC) Pathways and Singlet-Triplet Transitions

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S1) to a triplet excited state (T1). chemrxiv.org This process is formally "forbidden" by the rules of quantum mechanics but can occur with significant probability, especially in molecules containing heavy atoms or specific structural motifs that promote spin-orbit coupling. chemrxiv.org

While specific data on the intersystem crossing rates for 9(10H)-Acridinone, 10-hydroxy- are not available, studies on other acridinone (B8587238) derivatives provide some context. For a novel thermally activated delayed fluorescence (TADF) compound based on an acridin-9(10H)-one acceptor, a high rate constant of reverse intersystem crossing (kRISC) of 1.1 × 10⁶ s⁻¹ was achieved. nist.gov Reverse intersystem crossing is the transition from a triplet state back to a singlet state. The efficiency of both forward and reverse ISC is crucial for the performance of TADF materials. The probability of ISC is more favorable when the vibrational levels of the two excited states (singlet and triplet) overlap, as little to no energy needs to be gained or lost in the transition. chemrxiv.org

Internal Conversion (IC) Processes and Nonradiative Deactivation

Internal conversion (IC) is another non-radiative deactivation pathway where a molecule transitions from a higher to a lower electronic state of the same spin multiplicity (e.g., from S1 to S0). rsc.org The excess electronic energy is converted into vibrational energy, which is then dissipated as heat to the surrounding solvent molecules.

The efficiency of internal conversion is a key factor that competes with fluorescence. A high rate of internal conversion will result in a low fluorescence quantum yield. The rate of IC is often influenced by the energy gap between the electronic states involved; a smaller energy gap generally leads to a faster rate of internal conversion.

For fluorescent molecules like acridinone derivatives, understanding the factors that minimize non-radiative deactivation through internal conversion is essential for designing brighter and more stable probes. Structural rigidity, as demonstrated by the increased fluorescence lifetime of the 1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelate analogues in a polymer matrix, is a well-established strategy to suppress internal conversion and other non-radiative pathways by restricting molecular motions that couple electronic and vibrational states. acs.orglibretexts.org

Influence of Environmental Factors on Photophysical Behavior

The immediate chemical environment surrounding a molecule can profoundly alter its behavior upon light absorption. For complex molecules like acridinone derivatives, factors such as the polarity of the solvent and specific interactions with solvent molecules can dictate the fate of the excited state, influencing whether the molecule releases its excess energy as light (fluorescence) or through non-emissive pathways.

The nature of the solvent plays a significant role in the spectral properties of acridone and its derivatives. The polarity and proticity (the ability to donate hydrogen bonds) of the solvent can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra.

For the parent compound, 9(10H)-acridinone, strong fluorescence is typically observed in polar and protic solvents like ethanol (B145695), where the fluorescence quantum yield can be as high as 0.97. researchgate.net In contrast, non-polar solvents such as cyclohexane (B81311) lead to weak fluorescence. researchgate.net This behavior is attributed to the relative stabilization of different types of electronic transitions in different solvent environments. As the polarity and proticity of the solvent increase, the molecule is more likely to relax from its photoexcited state primarily through fluorescence. researchgate.net

Studies on acridone have shown that absorption maxima are generally found in the range of 390–399 nm, with emission maxima between 399–413 nm. researchgate.net The fluorescence quantum yield is sensitive to the solvent, with tetrahydrofuran (B95107) (THF) being noted as a solvent that can enhance this value for the acridone core. researchgate.net While specific data for the 10-hydroxy- derivative is less common, the general trends observed for the acridone nucleus are expected to be influential. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is also affected by solvent polarity, with values reported to be between approximately 318 and 1143 cm⁻¹ for acridone in various solvents. researchgate.net

Table 1: Spectral Properties of Acridone in Various Solvents This table is based on data for the parent acridone compound.

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)
Various Solvents 390 - 399399 - 413318.05 - 1142.62

Data sourced from a study on Acridone. researchgate.net

Beyond the bulk properties of a solvent, specific molecular interactions, known as microscopic solvation, have a profound impact on the nonradiative decay pathways of excited molecules. For 9(10H)-acridone (AD), the presence of even a few water molecules can dramatically alter its photophysical fate. acs.org

In its isolated, or "bare," form, photoexcited acridone has a very short fluorescence decay time of about 10 picoseconds. acs.org This rapid decay is due to an efficient nonradiative pathway known as intersystem crossing (ISC), where the molecule transitions from its initial singlet excited state (S₁) to a triplet state (T₂). acs.org However, when acridone forms clusters with water molecules, AD-(H₂O)n, the fluorescence lifetime is drastically lengthened to the nanosecond scale. acs.org

This change is caused by hydrogen bonding between the water molecules and the carbonyl (C=O) group of the acridone. acs.org This specific interaction raises the energy of the T₂ state, effectively "switching off" the fast S₁ → T₂ intersystem crossing pathway. acs.org As a result, the molecule is forced to relax through a much slower, second-order ISC process or through fluorescence, leading to a significant increase in the fluorescence quantum yield as the number of solvating water molecules increases. acs.org These findings highlight how site-specific solvation can control the electronic energy levels and the resulting nonradiative dynamics of a molecule. acs.org

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a process that can occur in molecules containing both an electron-donating and an electron-accepting group. Upon photoexcitation, an electron moves from the donor to the acceptor, creating a highly polar excited state. This phenomenon is highly sensitive to the molecule's environment and is a key principle in the design of fluorescent sensors.

In acridone-based systems, ICT has been observed when an electron-donating group, such as triphenylamine (B166846), is attached to the acridone core. nih.gov Even with the nitrogen atom of the acridone potentially reducing conjugation, an ICT process between the acridone acceptor and the triphenylamine donor can be detected. nih.gov In such donor-acceptor systems, dual fluorescence emission can sometimes be observed: one emission band from the locally excited (LE) state of the acridone moiety, and a second, lower-energy band from the ICT state. nih.gov

The efficiency and nature of ICT are strongly influenced by solvent polarity. In spiro[fluorene]acridinone derivatives, for instance, placing an electron-donating pyrene (B120774) group can lead to a significant solvatochromism, where the color of the emitted light changes with solvent polarity. nih.govresearchgate.net In apolar solvents, these systems may show efficient generation of triplet states, while in polar solvents, the charge-separated ICT state dominates the decay pathway. nih.govbohrium.com This tunability of the excited-state decay channels through solvent choice is a hallmark of ICT processes. nih.govresearchgate.net

Aggregation-Induced Emission (AIE) and its Tunability

A significant challenge in the development of fluorescent materials is a phenomenon called aggregation-caused quenching (ACQ), where molecules lose their ability to fluoresce when they aggregate in the solid state or in poor solvents. However, a counterintuitive phenomenon known as aggregation-induced emission (AIE) has been discovered, where certain molecules are non-emissive in solution but become highly fluorescent upon aggregation. nih.gov This effect has opened up new avenues for the development of advanced materials for optoelectronics and biological sensing. nih.gov

Acridone derivatives have been shown to exhibit AIE. For example, N-substituted acridones with triphenylamine groups can be designed to be AIE-active. nih.gov In a pure solvent like THF, such a compound might show moderate fluorescence. As a poor solvent like water is added, the molecules begin to aggregate. Initially, this can cause a decrease in emission intensity. However, as the water fraction increases further, causing more significant aggregation, a new, strong emission band can appear at a longer wavelength, indicating that the aggregated state is highly emissive. nih.gov

The AIE properties can be tunable. The color and intensity of the emission can be controlled by the degree of aggregation, which in turn can be modulated by factors like the water content in a THF/water mixture. nih.gov For one acridone derivative, a weak yellow fluorescence appeared in an 85% water/THF mixture, with the strongest emission observed at a 90% water fraction. nih.gov This tunability of the AIE effect makes these acridone-based luminogens promising candidates for creating smart materials that respond to their environment. nih.gov

Reaction Pathways and Mechanistic Investigations Involving 9 10h Acridinone, 10 Hydroxy

Oxidation and Reduction Chemistry of the Acridone (B373769) Nucleus

The acridone nucleus, the core structure of 9(10H)-acridinone, 10-hydroxy-, exhibits a rich and varied reactivity in oxidation and reduction reactions. The presence of a carbonyl group and a nitrogen atom within the tricyclic system allows for a range of chemical transformations. guidechem.com Acridones can be reduced to acridines using zinc dust, a reaction that can be vigorous. jocpr.com Conversely, the carbonyl group is relatively difficult to reduce by hydrogenation. thieme-connect.de For instance, even with the presence of tin and hydrochloric acid or when using a Raney nickel catalyst, nitroacridones are typically reduced to the corresponding aminoacridones, leaving the carbonyl group intact. jocpr.com

In the context of 9(10H)-acridinone, 10-hydroxy-, the presence of the hydroxyl group on the nitrogen atom introduces additional reactivity. For example, 9-hydroxy-9,10-hydroacridine, a related compound, is thermally unstable due to the electron-withdrawing nature of the hydroxyl group, which lowers the electron density at the 9th carbon. In the presence of an electron acceptor like oxygen, it is readily oxidized to acridone. nih.gov

Photoinduced Chemical Transformations

When exposed to light, 9(10H)-acridinone, which can be formed from the photooxidation of acridine (B1665455), undergoes several significant chemical transformations. These photoreactions are of particular interest in understanding the environmental degradation of aza-aromatic pollutants. nih.govnih.gov

Tautomerization to 9-Hydroxy Acridine

A primary photoinduced reaction of acridone is its tautomerization to 9-hydroxyacridine. nih.govnih.gov This transformation is thought to be facilitated by the presence of hydrogen donors on surfaces where the acridone is adsorbed. nih.gov This process represents a key pathway in the environmental fate of acridone. nih.govnih.gov

Formation of Dihydrodiol Photoproducts

The formation of a dihydrodiol photoproduct from acridine, the precursor to acridone, has been observed on various surfaces like alumina, silica, and magnesium oxide. nih.gov This reaction is believed to occur through a singlet oxygen mechanism. nih.govnih.gov The absence of this photoproduct on ammonium (B1175870) sulfate (B86663) surfaces correlates with the lack of triplet excited state acridine species formation, which is necessary to sensitize singlet oxygen. nih.gov

Reactivity on Model Atmospheric Particulate Matter

Studies on the phototransformation of acridine and its major photoproduct, acridone, on model atmospheric particulate matter have revealed important insights into their environmental behavior. The rate of photodegradation of adsorbed acridine is influenced by the nature of the surface, with the trend being (NH₄)₂SO₄ > MgO > Al₂O₃ > SiO₂. nih.govnih.gov Generally, the degradation rates decrease as the fraction of protonated acridine species on the surface increases, except for ammonium sulfate where a rapid surface reaction occurs. nih.govnih.gov

Oxygen has been found to reduce the photodestruction rates by 40% to 60% compared to an inert atmosphere, suggesting the involvement of a triplet state of acridine in the transformation processes on most surfaces. nih.govnih.gov Acridone, as a major product of acridine oxidation, can serve as a tracer for this process on atmospheric particulate matter. nih.gov

Mechanistic Studies of Palladium-Mediated Ortho-C-H Bond Activation and C-C Cross-Coupling

Palladium-catalyzed reactions are powerful tools for the functionalization of acridone derivatives. Specifically, the ortho-C-H bond activation and subsequent C-C cross-coupling provide a strategic method for synthesizing substituted acridinones.

A stoichiometric approach has been developed for the synthesis of 4-arylated/alkylated 9(10H)-acridinones. researchgate.netresearchgate.net This method utilizes a pre-formed N-(pyridin-2-yl)-9(10H)-acridinone palladacycle as the starting material. researchgate.netresearchgate.net This palladacycle is prepared in high yield from the reaction of N-(pyridin-2-yl)-9(10H)-acridinone and palladium(II) acetate. researchgate.netresearchgate.net

The subsequent cross-coupling reaction employs potassium aryl/alkyltrifluoroborates as the coupling partners and p-benzoquinone as a promoter. researchgate.netresearchgate.net This strategy has successfully produced a variety of 4-substituted 9(10H)-acridinones in moderate to excellent yields (31-95%). researchgate.netresearchgate.net Mechanistic investigations, including kinetic isotope effect studies, have been conducted to understand the intricacies of this transformation. researchgate.net These studies are crucial for optimizing reaction conditions and extending the scope of this synthetic methodology. The directing group, in this case, the pyridin-2-yl group, can be subsequently removed. researchgate.net

Derivatization Reactions and Functional Group Transformations

The acridone scaffold is a versatile platform for the introduction of various functional groups and subsequent derivatization. guidechem.com These modifications are essential for tuning the molecule's properties for applications in materials science and drug development. guidechem.comjocpr.com

Common derivatization strategies for functional groups like alcohols, carboxylic acids, and amines include alkylation, silylation, and acylation. libretexts.org For instance, alkylation can be used to form esters from carboxylic acids, which can improve their chromatographic properties. libretexts.org

In the context of acridone synthesis, various functionalized precursors can be used. For example, 2-aminobenzoic acids can react with polyhydroxylated arenes to form hydroxyacridinone derivatives. thieme-connect.de Furthermore, the nitrogen atom of acridin-9(10H)-one is readily alkylated. thieme-connect.de The resulting N-alkylated acridones can undergo further transformations. For instance, 10-benzyl-9-acridones can be reduced to the corresponding 10-benzyl-9,10-dihydroacridine (B8653648) derivatives using sodium borohydride. jocpr.com

The synthesis of more complex acridone derivatives often involves multi-step sequences. For example, the synthesis of 1,2-diamino-10-(carboxymethyl)-9(10H)-acridone starts with the nitration of 10-(carboxymethyl)-9(10H)acridone ethyl ester, followed by reduction of the nitro group to an amine. mdpi.com These derivatization reactions and functional group transformations are fundamental to creating a diverse library of acridone-based compounds with a wide range of properties and potential applications.

Reactions at the N-10 Position

The nitrogen atom at the N-10 position of the acridinone (B8587238) scaffold is a site of notable reactivity, particularly for alkylation. In the parent compound, 9(10H)-Acridinone, the nitrogen atom is readily alkylated under conditions where the related compound 9,10-dihydroacridine (B10567) remains inert thieme-connect.de. This inherent reactivity is extended to its N-hydroxy derivative.

The synthesis of various N-substituted acridone derivatives found in nature and in the laboratory underscores the accessibility of the N-10 position. For instance, the existence of compounds like 1-hydroxy-3-methoxy-10-methylacridone (B79369) demonstrates that N-alkylation is a viable pathway for functionalization acs.org.

The N-10 position of 10-hydroxyacridinone presents a case of competitive reactivity with the exocyclic oxygen of the hydroxyl group. The site of attack by electrophiles can often be directed by the choice of reaction conditions. Drawing parallels from the chemistry of other heterocyclic systems like 2-pyridones, which also possess an endocyclic amide-like structure, provides insight. For these related compounds, alkylation of an alkali metal salt (e.g., sodium or potassium) in a polar aprotic solvent such as dimethylformamide (DMF) typically favors alkylation at the nitrogen atom nih.gov. This suggests that under similar basic conditions, 10-hydroxyacridinone could be selectively alkylated at the N-10 position to yield 10-alkoxy-9(10H)-acridinone derivatives.

Table 1: Factors Influencing N-10 vs. O-Alkylation in Heterocyclic Amides (Analogous Systems)

FactorCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Counter-ion Alkali Metal (Na+, K+)"Softer" Metal (Ag+)The harder alkali metal cation associates more strongly with the harder oxygen atom, leaving the softer nitrogen atom more nucleophilic (HSAB principle). The softer silver cation prefers the softer nitrogen, making the oxygen the primary site of attack. nih.gov
Solvent Polar Aprotic (e.g., DMF)Nonpolar (e.g., Benzene)Polar aprotic solvents effectively solvate the cation, leaving a "bare" and highly reactive ambident anion where the nitrogen is often more nucleophilic. nih.gov

Modification of Hydroxyl Groups

The N-hydroxy group of 10-hydroxyacridinone is a critical functional group that can undergo several important transformations. These modifications can dramatically alter the molecule's properties and reactivity.

One of the most significant reaction pathways, particularly in biological systems, involves the metabolic activation of the N-hydroxy group. This process enhances the group's reactivity toward cellular nucleophiles. The initial step is often a conjugation reaction, such as the formation of an O-sulfate ester nih.gov. This transformation converts the hydroxyl group into a much better leaving group. Subsequent ionization of this sulfate ester generates a highly electrophilic nitrenium ion nih.gov. This reactive cationic species can then covalently bind to biological nucleophiles like DNA, which is a proposed mechanism for the toxicity of some N-hydroxy metabolites nih.gov.

Beyond biological activation, the hydroxyl group can be targeted through synthetic reactions:

O-Alkylation: As discussed previously, the N-hydroxy group offers a site for O-alkylation. The outcome of the reaction (N- vs. O-alkylation) is often dependent on the reaction conditions nih.gov. Using the silver salt of the N-hydroxy compound, for example, would be expected to favor the formation of 10-alkoxy-9(10H)-acridinone ethers nih.gov.

O-Acylation: The hydroxyl group can also be expected to react with acylating agents, such as acid chlorides or anhydrides, to form O-acyl derivatives.

The potential for these modifications highlights the versatile chemistry of 10-hydroxyacridinone, allowing for the generation of a diverse range of derivatives.

Table 2: Potential Reaction Pathways for the N-Hydroxy Group of 9(10H)-Acridinone, 10-hydroxy-

Reaction TypeReagent/ConditionProduct TypeMechanistic Note
O-Sulfonation PAPS (in vivo)O-Sulfate EsterBiological activation pathway; creates a good leaving group. nih.gov
Nitrenium Ion Formation Loss of SO₃ from O-sulfate esterElectrophilic Nitrenium IonHighly reactive intermediate that can alkylate nucleophiles. nih.gov
O-Alkylation Alkyl Halide (with Ag+ salt)10-Alkoxy-9(10H)-acridinoneFavored under conditions that promote reaction at the oxygen atom. nih.gov
O-Acylation Acyl Halide / Anhydride (B1165640)10-Acyloxy-9(10H)-acridinoneStandard reaction of a hydroxyl group.

Supramolecular Chemistry and Intermolecular Interactions of 9 10h Acridinone, 10 Hydroxy

Investigation of Supramolecular Networks in Crystalline and Solution States

The formation of extensive supramolecular networks is a hallmark of acridinone (B8587238) derivatives in the solid state. researchgate.net Research on closely related compounds, such as 10-(2-hydroxyethyl)acridin-9(10H)-one, reveals the formation of complex three-dimensional networks held together by a concert of intermolecular forces. nih.gov In the crystalline state, these molecules often adopt a monoclinic symmetry. nih.gov The precise arrangement of molecules within the crystal lattice is a direct consequence of the interplay between hydrogen bonding and π-stacking interactions, leading to robust and thermodynamically stable superstructures. researchgate.net These interactions dictate the physical properties of the material, including its melting point. nih.gov

The study of these networks extends to the solution state, where techniques like fluorescence spectroscopy can provide insight into the aggregation behavior. For instance, acridone-based fluorescent probes have been used to monitor metabolic processes by observing their interaction with biological molecules like ATP and ADP in buffer solutions, indicating their ability to form specific assemblies in solution. nih.gov

Role of Intermolecular π-Stacking Interactions

The planar, electron-rich aromatic system of the acridinone core is highly conducive to π-stacking interactions. These interactions are a primary driving force for the self-assembly of acridinone derivatives. researchgate.netnih.gov In the solid state, adjacent acridone (B373769) rings overlap, with typical interlayer separation distances observed to be around 3.35 Å. This stacking of parallel acridone groups is a recurring motif in their crystal structures. researchgate.net

The strength and geometry of these π-π interactions are significantly influenced by the nature and position of substituents on the acridinone scaffold. For example, the presence of a hydroxy group can lead to stronger intermolecular π-stacking compared to other substituents like chlorine. nih.gov This enhancement is attributed to the electronic effects of the substituent on the aromatic system, which can modulate the quadrupole moment and polarizability of the acridone core, thereby strengthening the stacking forces. These stacking interactions are crucial not only for crystal packing but also for biological activities, such as the intercalation of acridine (B1665455) derivatives into DNA, where π-π interactions between the acridone ring and DNA base pairs are a key stabilizing factor. nih.gov

Characterization of Hydrogen Bonding Topologies (N-H...O, C-H...π, O-H...O)

A diverse array of hydrogen bonds contributes to the stability and topology of the supramolecular networks formed by hydroxy-acridinone derivatives. The specific functional groups present—the N-H of the acridone ring, the C-H bonds of the aromatic and aliphatic parts, the carbonyl oxygen (C=O), and the hydroxyl group (O-H)—allow for a variety of hydrogen bonding motifs. researchgate.netacs.org

N-H...O: The N-H group of the acridone core frequently acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, forming robust intermolecular links. In hydrated clusters of 9(10H)-acridone, the N-H group becomes involved in hydrogen bonds as the number of water molecules increases. acs.org

O-H...O: The N-hydroxy group introduces a potent hydrogen bond donor (O-H) and acceptor (the oxygen atom). This group can form strong hydrogen bonds with the carbonyl oxygen of a neighboring acridinone or with other hydroxy groups, leading to the formation of chains or cyclic motifs. mdpi.com In the related 10-(2-hydroxyethyl)acridin-9(10H)-one, these interactions are critical to the formation of its three-dimensional network. researchgate.netnih.gov

Table 1: Key Intermolecular Interactions in Acridinone Derivatives
Interaction TypeDonorAcceptorTypical Role in Supramolecular Assembly
π-StackingAcridinone Aromatic SystemAcridinone Aromatic SystemPrimary driving force for aggregation and crystal packing. researchgate.netnih.gov
N-H...O Hydrogen BondN-H GroupCarbonyl Oxygen (C=O)Forms strong, directional links between molecules. acs.org
O-H...O Hydrogen BondHydroxy Group (O-H)Carbonyl or Hydroxy OxygenCreates robust chains and layers, significantly strengthening the network. researchgate.netmdpi.com
C-H...π Hydrogen BondAromatic/Aliphatic C-HAcridinone Aromatic SystemContributes to the stability and specificity of the 3D packing. researchgate.net

Host-Guest Complexation with Synthetic Macrocycles (e.g., Pillar[n]arenes)

The electron-rich cavity and versatile functionality of macrocyclic hosts like pillar[n]arenes make them ideal for encapsulating guest molecules, including those with planar aromatic structures like acridinone. mdpi.comrsc.org Pillar[n]arenes are cylindrical macrocycles that can form stable host-guest complexes driven by a combination of non-covalent interactions. mdpi.com

While specific studies on the complexation of 9(10H)-Acridinone, 10-hydroxy- with pillararenes are not widely detailed, the principles of host-guest chemistry suggest strong potential for such interactions. The acridinone moiety could serve as a suitable guest, fitting within the cavity of a pillar[n]arene. The stability of such a complex would be governed by:

Hydrophobic Interactions: The encapsulation of the nonpolar acridinone core within the pillararene cavity in an aqueous environment. nih.gov

π-π Stacking: Interaction between the electron-rich aromatic walls of the pillararene and the π-system of the acridinone guest. nih.gov

C-H...π Interactions: Between the C-H bonds of the host and the π-surface of the guest. nih.gov

Hydrogen Bonding: The N-hydroxy group of the guest could potentially form hydrogen bonds with functional groups on the rim of a modified pillararene. nih.gov

The size of the pillararene cavity is a critical factor, with pillar nih.govarenes and pillar nih.govarenes offering different diameters, allowing for size-selective binding. mdpi.com This host-guest chemistry can be used to fabricate responsive materials and supramolecular assemblies. rsc.org

Engineering Controlled Self-Assembly and Dimerization Processes for Supramolecular Polymerization

The inherent tendency of acridinone derivatives to self-assemble through π-stacking and hydrogen bonding can be harnessed to create supramolecular polymers. nih.gov Self-assembly, particularly dimerization, serves as a fundamental bottom-up approach to constructing larger, ordered structures. nih.gov By strategically modifying the 9(10H)-Acridinone, 10-hydroxy- molecule, it is possible to control the directionality and strength of intermolecular interactions, thereby programming the self-assembly process.

For instance, introducing specific recognition sites can promote a head-to-tail arrangement, leading to the formation of one-dimensional polymer-like chains. The dimerization process, often driven by the formation of a stable π-stacked dimer, can be the initial and rate-determining step in this polymerization. The equilibrium between the monomeric and dimerized (or polymerized) state can be influenced by external stimuli such as solvent, temperature, or concentration, making these systems potentially "smart" materials. nih.gov The N-hydroxy group plays a pivotal role in this process by providing a strong, directional hydrogen bond that can enforce a specific geometry on the resulting assembly, enhancing the fidelity of the supramolecular polymerization.

Impact of Hydroxy Substituents on Intermolecular Recognition and Assembly

The introduction of a hydroxy group, particularly at the N-10 position, has a profound impact on the intermolecular recognition and assembly of acridinone molecules. This is primarily due to the ability of the hydroxyl group to act as both a strong hydrogen bond donor and a potential acceptor.

A comparative study of 10-(2-hydroxyethyl)acridin-9(10H)-one and its chloro-substituted analog, 10-(2-chloroethyl)acridin-9(10H)-one, provides clear evidence of this influence. nih.gov The presence of the hydroxy group results in significantly stronger intermolecular π-stacking interactions and more extensive hydrogen bonding networks compared to the chlorine substituent. researchgate.netnih.gov This leads to a more stable crystal lattice and a considerably higher melting point for the hydroxy-substituted compound. nih.gov

The hydroxy group enhances molecular recognition by providing a specific and directional interaction site. Unlike a simple alkyl or halogen substituent, the O-H group can form highly directional O-H...O or O-H...N hydrogen bonds, which are critical in defining the final supramolecular architecture. nih.gov This ability to form strong, specific hydrogen bonds is a key factor in engineering crystal structures and controlling self-assembly processes, making the hydroxy substituent a powerful tool in the design of functional supramolecular materials based on the acridinone scaffold.

Structure Activity Relationship Sar Studies and Molecular Mechanisms in Biological Research Non Clinical Focus

Mechanisms of Enzyme Modulation and Inhibition

The acridone (B373769) scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with a wide range of enzymes through various mechanisms.

Current research literature available through the performed searches does not provide specific information on the urease inhibitory mechanisms of 9(10H)-Acridinone, 10-hydroxy- or other acridone derivatives. While various classes of compounds, such as those based on hydroxamic acid, are known urease inhibitors, the potential for acridone-based compounds to inhibit this enzyme has not been detailed in the accessible literature. nih.govnih.govjaes.or.kr

Acridine (B1665455) and acridone derivatives are well-documented for their ability to interfere with the function of topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. nih.govwikipedia.org The primary mechanism of action for many of these compounds is through DNA intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can lead to the stabilization of the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strand and ultimately resulting in DNA strand breaks. nih.govfrontiersin.org

The ability of acridine derivatives to inhibit topoisomerase II has been recognized since the 1980s with compounds like amsacrine (B1665488). nih.gov The planar structure of the acridone core is essential for this intercalative binding. This binding is further stabilized by van der Waals forces and, in some cases, ionic interactions between substituents on the acridone ring and the phosphate (B84403) backbone of DNA. nih.gov Some acridine-thiosemicarbazone derivatives have demonstrated significant inhibition of topoisomerase IIα, with DNA binding affinities (Kb) in the range of 104 M−1. nih.gov For some derivatives, topoisomerase inhibition appears to be a more significant mechanism of action than DNA binding alone. nih.gov

Studies on various acridine derivatives have shown that they can act as topoisomerase poisons, trapping the enzyme-DNA complex, or as catalytic inhibitors that prevent the enzyme from binding to or cleaving DNA. nih.gov For instance, N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), a mixed topoisomerase I/II poison, has been shown to bind in the major groove of DNA.

Table 1: DNA Interaction and Topoisomerase IIα Inhibition of Acridone Derivatives

Compound TypeMechanism of ActionKey FindingsReferences
Acridine-thiosemicarbazone derivativesTopoisomerase IIα inhibition, DNA intercalationSome derivatives showed up to 79% inhibition of topoisomerase IIα at 100 µM. DNA binding constants (Kb) were in the range of 104 M−1. nih.gov
Amsacrine (9-anilinoacridine)Topoisomerase II poisonOne of the first acridine derivatives identified as a topoisomerase II inhibitor. nih.gov
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)Mixed Topoisomerase I/II poison, DNA intercalationBinds in the major groove of DNA.
N10-alkylated 2-bromoacridonesDNA intercalationBinding constants (K) with Calf Thymus DNA ranged from 0.3 to 3.9 × 105 M−1. nih.gov

Multidrug resistance (MDR) is a significant challenge in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Acridone derivatives have emerged as modulators of P-gp activity. Some natural acridones isolated from Citrus sinensis, such as 2-methoxycitpressine I and acrimarine E, have been shown to inhibit P-gp-mediated drug efflux.

The acridone carboxamide derivative GG918 is a potent and selective inhibitor of MDR1 P-glycoprotein. It has been shown to inhibit P-gp at nanomolar concentrations, thereby reversing multidrug resistance. The mechanism of P-gp modulation by these compounds can occur through direct inhibition of the transporter's efflux function or by affecting its ATPase activity. Some modulators may also work by accelerating the passive permeation of drugs across the cell membrane, effectively bypassing the efflux pump. The interaction of acridone derivatives with P-gp can be influenced by substituents on the acridone scaffold, with certain groups enhancing the binding and inhibitory activity.

Table 2: P-glycoprotein Modulation by Acridone Derivatives

CompoundSource/TypeEffect on P-gpReferences
GG918Synthetic acridone carboxamidePotent and selective inhibitor of MDR1 P-gp.
2-methoxycitpressine INatural product from Citrus sinensisInhibits P-gp-mediated drug efflux.
Acrimarine ENatural product from Citrus sinensisInhibits P-gp-mediated drug efflux.
Acridone derivatives with -COOH and -Cl at C-4SyntheticEnhanced interactions with components of the efflux pump.

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme involved in tyrosine catabolism and is a target for some herbicides. nih.gov The available scientific literature from the conducted searches does not indicate that 9(10H)-Acridinone, 10-hydroxy- or other acridone derivatives are inhibitors of HPPD. The known inhibitors of HPPD belong to other chemical classes, such as triketones and arylthioacetic acids. nih.gov

Acridone derivatives have demonstrated a broad spectrum of antiviral activities against both DNA and RNA viruses, including herpes simplex virus, hepatitis C virus (HCV), and dengue virus. jaes.or.kr This wide range of activity suggests that these compounds may target cellular factors in addition to viral components. The primary antiviral mechanism appears to be centered on the inhibition of nucleic acid synthesis. jaes.or.kr

Some acridone derivatives have been identified as inhibitors of the NS3 helicase of the hepatitis C virus, with IC50 values in the low micromolar range. The proposed mechanism for this inhibition is the intercalation of the acridone molecule into double-stranded RNA, though direct interaction with the enzyme has not been ruled out. Additionally, some acridone derivatives have been shown to inhibit protein kinases, which can impact viral replication and other cellular processes.

Table 3: Antiviral and Other Enzyme Interactions of Acridone Derivatives

Compound TypeTarget Enzyme/ProcessActivityReferences
Acridone-4-carboxylic acid derivativesHCV NS3 helicaseInhibition with IC50 values from 1.5 to 20 µM.
General acridone derivativesProtein kinasesInhibitory activity.
Acridone alkaloidsLarvicidal activity80-100% mortality in Anopheles gambiae larvae.

Molecular Interactions with Biological Macromolecules

The biological effects of 9(10H)-Acridinone, 10-hydroxy- and its analogs are rooted in their interactions with macromolecules, primarily nucleic acids and proteins. The planar nature of the acridone ring system is a critical feature that facilitates these interactions.

As discussed previously, a major mode of interaction is the intercalation into DNA. nih.gov This non-covalent binding is characterized by the insertion of the planar acridone chromophore between the base pairs of the DNA duplex. nih.gov This interaction can be studied using techniques like spectrophotometric titrations and circular dichroism, which can reveal binding constants and conformational changes in the DNA upon ligand binding. nih.gov The binding affinity is influenced by substituents on the acridone ring, which can form additional interactions, such as hydrogen bonds or electrostatic interactions, with the DNA.

Beyond simple intercalation, some acridine derivatives can participate in electron transfer reactions within the DNA double helix, potentially contributing to oxidative stress. For example, amsacrine may act as an electron donor, while other derivatives like DACA may act as electron acceptors.

Acridone derivatives also interact with a variety of proteins. These interactions are often driven by a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking. The specific nature of these interactions determines the compound's inhibitory or modulatory effect on the protein's function. For example, the interaction with topoisomerases is a complex process that involves both DNA binding and direct interaction with the enzyme. nih.gov Similarly, the modulation of P-glycoprotein involves binding to specific sites on the transporter protein. The ability of acridone derivatives to interact with a diverse range of biomolecular targets underscores their potential as scaffolds for the development of new therapeutic agents.

DNA-Binding Characteristics and Intercalation Modes

The planar, tricyclic structure of the acridone scaffold is a key determinant of its biological activity, enabling it to function as a DNA intercalator. rsc.org This mode of interaction involves the insertion of the flat aromatic ring system between the base pairs of the DNA double helix. The stability of the resulting drug-DNA complex is influenced by various non-covalent forces, including van der Waals forces, hydrophobic interactions, and π-π stacking interactions between the acridone ring and the DNA bases.

Once intercalated, acridone derivatives can disrupt normal DNA processes. This binding is a critical step for the biological action of many acridone-based compounds, including their roles as antitumor and antimicrobial agents. rsc.org The interaction can lead to the inhibition of DNA replication and transcription by preventing the unwinding of the DNA helix. Furthermore, this intercalation is often a prerequisite for the inhibition of enzymes that act on DNA, such as topoisomerases. rsc.org For instance, by distorting the DNA structure, these compounds can trap topoisomerase-DNA cleavage complexes, leading to cytotoxic DNA strand breaks. The ability of acridone derivatives to bind to DNA has been demonstrated through various biophysical techniques, which confirm their intercalative properties.

Protein-Ligand Interactions (e.g., Alkaline Phosphatase)

While specific studies detailing the interaction between 9(10H)-Acridinone, 10-hydroxy- and alkaline phosphatase are not extensively reported in the available literature, the broader class of acridone derivatives is well-documented to interact with various protein targets. Alkaline phosphatase (ALP) is a nonspecific phosphatase whose interaction with substrates is primarily driven by the recognition of phosphate groups. nih.gov Its affinity for substrates can be significantly affected by the nature of the organic group attached to the phosphate monoester. nih.gov

Acridone derivatives have been shown to be potent inhibitors of other enzymes. For example, certain N-substituted acridones are effective inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), where the acridone moiety extends into the hinge region of the kinase and forms hydrogen bonds with key amino acid residues like Ala135. acs.org Other derivatives have been identified as inhibitors of DNA topoisomerase II, where they exert their cytotoxic effects without necessarily causing DNA damage or enzyme degradation. nih.gov Additionally, the acridone scaffold is a feature in compounds designed to inhibit acetylcholinesterase, a key enzyme in neurosynaptic transmission. rsc.org These examples underscore the capability of the acridone structure to serve as a versatile scaffold for engaging with the binding sites of various enzymes, suggesting that appropriately substituted 10-hydroxyacridinone derivatives could potentially be designed to interact with specific protein targets.

Structure-Activity Relationships for Antiproliferative Activity against Non-Clinical Cell Lines

The antiproliferative activity of acridone derivatives is highly dependent on the nature, position, and spatial arrangement of substituents on the core heterocyclic structure. Structure-activity relationship (SAR) studies have provided valuable insights for the rational design of acridone-based compounds as potential anticancer agents. nih.gov

Influence of Substituents at the N-10 Position

The nitrogen atom at the 10-position of the acridone ring is a common site for chemical modification to modulate biological activity. Substituting this position can significantly impact the compound's antiproliferative efficacy. For instance, studies on 10-substituted hydroxy-10H-acridin-9-ones against human keratinocyte cell lines revealed that benzyl (B1604629) substitution at the N-10 position can result in growth inhibitory activity in the low micromolar range. nih.gov

Further research into N-substituted acridones as inhibitors of MARK4 kinase showed that the nature of the substituent is crucial. acs.org Tryptophan derivatives attached at the N-10 position exhibited significant cytotoxicity against HeLa and U87MG cancer cells, whereas derivatives bearing a piperazine (B1678402) moiety at the same position were not cytotoxic. acs.org This highlights that not just the presence, but the specific chemical character of the N-10 substituent, dictates the antiproliferative outcome. The length and composition of alkyl chains used for N-10 substitution also play a role; derivatives of N10-(3'-chloropropyl) acridin-9-one showed more potent antimicrobial activity than the corresponding N10-(2'-chloroethyl) derivatives, a finding that can inform the design of antiproliferative agents. oaji.net

Compound TypeCell Line(s)Activity (IC50/EC50)Source
N-10 Benzyl substituted hydroxy-acridinonesHaCaT (Human Keratinocytes)Low micromolar range nih.gov
N-10 Tryptophan substituted acridonesHeLa, U87MG2.13 to 4.22 µM acs.org
N-10 Piperazine substituted acridonesHeLa, U87MGNot cytotoxic acs.org

Role of Hydroxyl Group Number and Position on Activity

The placement and number of hydroxyl groups on the acridone scaffold are critical for its antiproliferative effects. In studies evaluating N-unsubstituted hydroxy-10H-acridin-9-ones for activity against human keratinocyte growth, the substitution pattern was paramount. nih.gov While the 1,8-dihydroxy-substituted acridone, an aza-analogue of the antipsoriatic drug anthralin, was only marginally active, the 1,3-dihydroxy-substituted isomer proved to be the most potent in the series, exhibiting an IC50 value comparable to that of anthralin. nih.gov

This demonstrates that a simple shift in the position of a hydroxyl group can dramatically alter biological activity. Further investigation with 10-substituted acridones confirmed these findings, with the compound bearing an N-methyl group and a 1,3-dihydroxy arrangement emerging as the most potent inhibitor of keratinocyte hyperproliferation. nih.gov This underscores the synergistic or antagonistic effects that can arise from the interplay between different substituents on the acridone ring system.

Hydroxyl Substitution PatternN-10 SubstituentCell LinePotencySource
1,8-DihydroxyHHaCaTMarginally active nih.gov
1,3-DihydroxyHHaCaTPotent (IC50 comparable to anthralin) nih.gov
1,3-DihydroxyMethylHaCaTMost potent in series nih.gov

Molecular Basis of Antiviral Activity

Acridone derivatives exhibit a broad spectrum of antiviral activity against both DNA and RNA viruses, including herpes simplex virus, cytomegalovirus, and hepatitis C virus. nih.govconicet.gov.ar The primary molecular mechanism underlying this activity is believed to be the inhibition of viral nucleic acid synthesis. nih.govconicet.gov.ar This is largely facilitated by the ability of the planar acridone ring to intercalate into the viral genome, thereby obstructing the processes of replication and transcription. nih.govconicet.gov.ar

Beyond simple physical blockage, this intercalation can also interfere with the function of crucial viral and cellular enzymes. By binding to nucleic acids, acridone compounds can inhibit the action of polymerases and other enzymes that are essential for the viral life cycle. nih.govconicet.gov.ar The potential for a multi-target effect, where a single compound can inhibit viral enzymes, cellular factors, and nucleic acid synthesis, makes acridones attractive candidates for antiviral drug development, as this could lead to potent inhibition and a lower likelihood of resistance development. nih.govconicet.gov.ar While the precise mechanisms for many acridone derivatives are not fully elucidated, the interference with viral replication machinery remains the central hypothesis. nih.gov General antiviral strategies often involve blocking viral reproduction at stages such as entry, uncoating, replication, protein synthesis, or release, and acridones appear to primarily target the replication phase. youtube.com

Mechanisms of Antibacterial and Antifungal Actions

The antimicrobial properties of acridone derivatives are rooted in several molecular mechanisms. For antibacterial action, key structural features are required, including the ability to form a cation at physiological pH and a sufficiently large planar surface area to facilitate interaction with bacterial components. oup.com This allows the compounds to bind to or intercalate with bacterial DNA, disrupting replication and leading to bactericidal or bacteriostatic effects. oup.com

In the context of antifungal activity, acridone derivatives employ a diverse range of mechanisms. nih.gov Similar to their antibacterial action, they can intercalate into fungal DNA and inhibit essential enzymes like topoisomerases. nih.gov Some acridone derivatives have been shown to be fungicidal by preventing the formation of biofilms, a critical virulence factor for many pathogenic fungi. nih.gov Another significant mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to cellular damage and cytolysis. nih.govmdpi.com Furthermore, certain acridones can completely inhibit the yeast-to-mycelia morphological transition in fungi like Candida albicans, which is crucial for its pathogenicity. nih.gov For example, the compound 1-hydroxy-10-methylacridone (B104861) has demonstrated activity against the fungus Cladosporium cucumerinum. nih.gov This multi-faceted approach, targeting DNA, enzymes, and key physiological processes, makes acridones a promising scaffold for the development of novel antimicrobial agents. nih.govresearchgate.net

Compound TypeOrganism(s)Activity (MIC)Source
Acridine thiosemicarbazide (B42300) derivativesBacteria and Fungi10–80 μM nih.gov
1-hydroxy-10-methylacridoneCladosporium cucumerinumActive nih.gov
Multifunctional Acridone-Acridine HybridsKlebsiella pneumoniaeInhibition zone of 15-24 mm researchgate.net

Advanced Research Applications and Functional Material Development

Development of Fluorescent Probes and Sensors for Biological and Chemical Detection

The inherent fluorescence of the acridone (B373769) core serves as a foundation for creating sensitive and selective probes. The introduction of the 10-hydroxy group can modulate the electronic properties and provide a site for further chemical modification, enhancing its utility in probe design.

Derivatives of the 9(10H)-acridone structure are instrumental in the development of fluorescent probes for detecting nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. acs.org Researchers have designed and synthesized novel small-molecule fluorescent probes based on the 9(10H)-acridone moiety for sensing NO. For instance, a probe, 7,8-diamino-4-carboxy-10-methyl-9(10H)-acridone, was developed that reacts with nitric oxide in an aqueous medium in the presence of oxygen. This reaction yields a corresponding triazole derivative, which exhibits a fivefold increase in fluorescence intensity. acs.orgresearchgate.net This probe has demonstrated its capability for sensing nitric oxide in living Jurkat cells and offers the advantage of being soluble in water, unlike some commercial probes. researchgate.net

The mechanism of these probes often involves the reaction of a specific functional group on the acridone scaffold with nitric oxide, leading to a distinct change in the fluorophore's electronic structure and, consequently, its emission properties. The spectroscopic characteristics of such probes are typically designed to fall within the common excitation ranges of modern fluorescent microscopes. researchgate.net

A different approach utilized an acridine-labeled 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) in conjunction with an N-dithiocarboxysarcosine (DTCS)-Fe(II) complex. rsc.org In this system, the non-fluorescent acridine-TEMPO's fluorescence is recovered through a redox interaction with the Fe(II) complex. The presence of NO, which binds irreversibly to the Fe(II), causes a decrease in fluorescence that corresponds directly to the amount of NO released, allowing for the detection of sub-micromolar concentrations of nitric oxide. rsc.org

Acridone derivatives are also being explored for their potential in time-resolved fluorescence applications, which offer advantages over conventional intensity-based measurements by being less susceptible to environmental and instrumental artifacts. Although detailed photophysical investigations of many acridone derivatives are still emerging, their fluorescence lifetime characteristics are a key area of study. researchgate.net

Time-resolved fluorescence quenching studies have been conducted on acridine (B1665455) derivatives to understand their interaction dynamics with various molecules. For example, the excited singlet states of acridine and its derivatives are quenched by sulfur-containing amino acids. researchgate.net The rate constants for this quenching approach the diffusion-controlled limit, indicating a highly efficient process that can be monitored using both steady-state and time-resolved fluorescence techniques. researchgate.net Such quenching mechanisms are fundamental to the design of dynamic sensors.

Furthermore, certain acridone-based materials exhibit thermally activated delayed fluorescence (TADF), a phenomenon characterized by a specific fluorescence lifetime. A novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one, shows a short TADF lifetime of 1.6 microseconds. This property is crucial for applications in time-resolved sensing and imaging, as the lifetime of the fluorescence can provide information about the analyte or the local environment. rsc.org

Probe TypeTarget AnalytePrinciple of DetectionReference
Diamino-acridone derivativeNitric Oxide (NO)Reaction with NO to form a fluorescent triazole researchgate.net
Acridine-TEMPO/Fe(II) complexNitric Oxide (NO)NO-induced disruption of fluorescence recovery rsc.org
Acridine derivativesSulfur-containing amino acidsFluorescence quenching researchgate.net
TADF Acridone derivative(Potential) Environmental ProbesChanges in fluorescence lifetime rsc.org

Application in Organic Electronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

The rigid and planar structure of 9(10H)-acridone, combined with its unique electronic properties, makes it an excellent building block for materials used in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.net Acridone-based compounds are frequently employed as host materials for green and sky-blue phosphorescent and thermally activated delayed fluorescent (TADF) OLEDs.

For instance, by linking a carbazole (B46965) unit to the nitrogen atom of acridone through a phenyl or pyridyl bridge, researchers have synthesized host materials like 10-(4-(9H-carbazol-9-yl)phenyl)acridin-9(10H)-one (AC-Ph-Cz) and 10-(5-(9H-carbazol-9-yl)pyridin-2-yl)acridin-9(10H)-one (AC-Py-Cz). These materials possess good thermal stability and balanced carrier-transporting properties. An OLED using AC-Py-Cz as the host for a green phosphorescent emitter achieved a high maximum external quantum efficiency of 25.2% and a power efficiency of 89.8 lm W⁻¹, with a low turn-on voltage of 2.5 V. A key advantage of these acridone-based hosts is their ability to suppress non-radiative transitions, leading to very low efficiency roll-off at high brightness levels. acs.org

Another advanced material, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), was designed as a TADF emitter. In this molecule, the acridin-9(10H)-one core acts as the electron acceptor. This compound achieves a high fluorescence quantum yield of 94.9% and a short TADF lifetime. An OLED using this material as the emitter exhibited an outstanding external quantum efficiency of 30.6% and a power efficiency of 109.9 lm W⁻¹, demonstrating the high potential of acridone-based materials in fabricating highly efficient OLEDs. nih.gov The unique sp²-hybridization of the acridone nitrogen contributes to high molecular rigidity, which is beneficial for the material's performance. nih.gov

Device TypeAcridone DerivativeRoleKey Performance MetricReference
Green PhOLEDAC-Py-CzHost MaterialEQE: 25.2%, Low efficiency roll-off acs.org
Yellow TADF-OLED3,6-DPXZ-ADEmitterEQE: 30.6%, PE: 109.9 lm W⁻¹ nih.gov

Utilization as Precursors and Intermediates in Complex Organic Synthesis

The 9(10H)-acridone framework is a foundational structure in organic synthesis, serving as a key intermediate for building more complex molecules and functional derivatives. epa.govnist.gov Its planar structure and reactive sites, including the nitrogen atom and various positions on the aromatic rings, allow for a wide range of chemical modifications.

Synthetically, 9(10H)-acridone itself can be prepared through methods like the cyclization of N-phenylanthranilic acid derivatives. nist.gov Once formed, it serves as a versatile precursor. For example, the nitrogen at the 10-position is readily alkylated. This reactivity is exploited in the synthesis of various derivatives, such as 10-(carboxymethyl)-9(10H)-acridone ethyl ester, which is a starting material for fluorescent probes. researchgate.net The synthesis involves reacting 9-acridone with sodium hydride and ethyl bromoacetate. researchgate.net

Further modifications on the acridone rings are also common. Palladium-mediated C-H bond activation and arylation have been explored to selectively functionalize the acridone core. Additionally, nitration followed by reduction is a common strategy to introduce amino groups, as seen in the synthesis of diamino-acridone derivatives used for nitric oxide sensing. researchgate.net The acridone scaffold is also present in numerous natural product alkaloids, and synthetic routes to these complex molecules often rely on the construction or modification of the core acridone structure. epa.gov

Catalytic Applications in Biochemical and Chemical Processes (e.g., Fluorescent Tags for Antibody Catalysis)

Beyond its direct use in materials, the acridone moiety has found applications in catalysis, particularly as a reporter group in bio-catalytic assays. A highly sensitive and general assay for antibody catalysis has been developed using acridone as a fluorescent tag. In this method, substrates are labeled with an acridone derivative. The catalytic reaction, such as an epoxidation or oxidation, converts the tagged substrate into a tagged product.

The product can be easily separated from the unreacted substrate by thin-layer chromatography and visualized by its blue fluorescence under UV light. This technique is sensitive enough to detect as little as 1 picomole of product and is suitable for high-throughput screening of catalytic antibody libraries. Examples of its use include monitoring the epoxidation of acridone-labeled citronellol (B86348) and the oxidation of acridone-labeled hexanol by horse liver alcohol dehydrogenase.

In a different context, a modified acridone derivative, 10-methyl-2-amino-acridone (MAA), has been shown to possess intrinsic catalytic activity. It can act as a visible-light-induced oxidase mimic under mild conditions, demonstrating the potential for acridone derivatives to serve not just as tags but as active catalysts in chemical processes.

Q & A

Q. What are the standard synthetic methodologies for preparing 10-hydroxy-9(10H)-acridinone derivatives?

The synthesis typically involves condensation reactions of substituted anilines with cyclic ketones or via functionalization of pre-formed acridinone scaffolds. For example, derivatives are synthesized by reacting 1,9-diaminoacridinone with aryl isocyanates or thiocyanates in polar aprotic solvents (e.g., DMSO or DMF) at elevated temperatures (60–80°C), followed by purification via recrystallization . Decahydroacridinone derivatives can be obtained through multi-step cyclization reactions using 1,3-cyclohexanedione and substituted benzaldehydes under acidic conditions .

Q. How are structural and purity characteristics of 10-hydroxy-9(10H)-acridinone derivatives validated?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are primary tools for structural confirmation. For instance, urea-linked acridinone derivatives show distinct NH proton signals at δ 9.5–10.5 ppm in ¹H NMR, while thiourea derivatives exhibit sulfur-related deshielding effects in ¹³C NMR . Purity is assessed via melting point analysis and HPLC with UV detection (λ = 254–300 nm) .

Q. What are the key applications of 10-hydroxy-9(10H)-acridinone in analytical chemistry?

Certain decahydroacridinone derivatives serve as acid-base titration indicators due to pH-dependent color changes (colorless in acidic/neutral solutions, pink in basic media). Their pKa values (e.g., 8.2–9.5) are determined spectrophotometrically, making them suitable for titrations in non-aqueous solvents .

Q. How do solvent systems influence the synthesis of acridinone derivatives?

Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates in nucleophilic substitution or cyclization steps by stabilizing charged intermediates. For example, DMSO facilitates urea/thiourea bond formation in acridinone derivatives by acting as both a solvent and mild base .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing acridinone derivatives?

A 2³ factorial design can evaluate the effects of temperature, solvent polarity, and catalyst concentration on yield. For instance, optimizing the reaction of 1,9-diaminoacridinone with 4-nitrophenyl isocyanate might reveal that 70°C, DMSO, and 1.2 eq. catalyst maximize yield (>85%) while minimizing byproducts .

Q. How to resolve contradictory solubility data in acridinone derivatives?

Discrepancies in reported solubility (e.g., polar vs. non-polar solvents) can arise from crystallinity differences or substituent effects. Pair X-ray diffraction (XRD) with Hansen solubility parameters to correlate molecular packing with solvent interactions. For example, bulky trifluoromethyl groups reduce solubility in water but enhance it in chloroform .

Q. What mechanistic insights explain the antimicrobial activity of triazole-functionalized acridinones?

Triazole-acridinone hybrids inhibit bacterial DNA gyrase by intercalating into DNA and disrupting topoisomerase activity. In vitro assays (e.g., MIC = 4–16 µg/mL against S. aureus) combined with molecular docking (binding energy ≤ -8.5 kcal/mol) validate this dual mechanism .

Q. How to integrate computational models into the design of acridinone-based sensors?

Density functional theory (DFT) calculations predict electronic transitions (e.g., HOMO-LUMO gaps) that correlate with fluorescence properties. For pH-sensitive derivatives, simulate protonation states to optimize excitation/emission wavelengths (e.g., λex = 350 nm, λem = 450 nm) .

Q. What safety protocols are critical when handling amino-substituted acridinones?

Derivatives like 5-amino-1,3-dimethyl-9(10H)-acridinone require PPE (gloves, goggles) due to acute oral toxicity (LD50 = 300–2000 mg/kg) and respiratory irritation. Neutralize spills with 5% acetic acid, and store under inert gas (N2) to prevent oxidation .

Q. How do steric effects influence the regioselectivity of acridinone functionalization?

Bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) direct electrophilic attacks to less hindered positions. Kinetic studies (e.g., monitoring reaction progress via TLC) show that para-substitution dominates in urea-linked derivatives due to reduced steric hindrance .

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